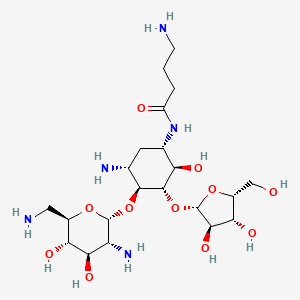

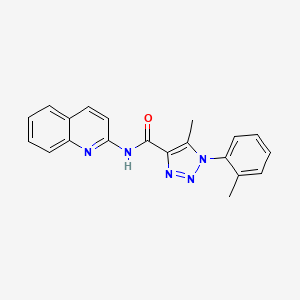

(R)-4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl 2,4-dimethylpiperazine-1-carboxylate

Descripción general

Descripción

AZD 3759 is a brain penetrant inhibitor of wild-type and constitutively active mutant EGF receptors (EGFRs; IC50s = 0.3, 0.2, and 0.2 nM for wild-type, L858R-mutant, and exon 19 deletion-containing EGFRs, respectively). It is selective for EGFR over 115 other kinases, exhibiting <50% inhibition at a concentration of 1 μM. AZD 3579 reduces EGFR phosphorylation and cellular proliferation in L858R-mutant and exon 19 deletion-containing H3255 and PC-9 cells (GI50s = 7.7 and 7.0 nM, respectively) but has no effect on H838 cells that express wild-type EGFR (GI50 = 21,556 nM). AZD 3759 inhibits tumor growth by 78% and induces tumor regression at doses of 7.5 and 15 mg/kg, p.o., respectively in a PC-9 mouse model of non-small cell lung cancer (NSCLC) brain metastasis.

AZD3759 is also known as zorifertinib. It is an orally available inhibitor of the epidermal growth factor receptor (EGFR), with potential antineoplastic activity. Upon oral administration, AZD3759 binds to and inhibits the activity of EGFR as well as certain mutant forms of EGFR. This prevents EGFR-mediated signaling, and may lead to both induction of cell death and inhibition of tumor growth in EGFR-overexpressing cells. EGFR, a receptor tyrosine kinase mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization.

Aplicaciones Científicas De Investigación

Treatment of Non-Small-Cell Lung Cancer (NSCLC) with Central Nervous System (CNS) Metastases

Specific Scientific Field

This application falls under the field of Oncology , specifically the treatment of Non-Small-Cell Lung Cancer (NSCLC) with Central Nervous System (CNS) metastases .

Summary of the Application

AZD3759 is a BBB-penetrating EGFR inhibitor used for the treatment of EGFR mutant NSCLC with CNS metastases . It is designed to fully penetrate the blood-brain barrier (BBB), achieving equal free concentrations in the blood, cerebrospinal fluid, and brain tissue .

Methods of Application or Experimental Procedures

The treatment involves administering AZD3759 to patients with EGFR mutant NSCLC. The drug penetrates the BBB and targets the cancer cells in the CNS .

Results or Outcomes

Treatment with AZD3759 has been shown to cause tumor regression in subcutaneous xenograft, leptomeningeal metastasis (LM), and brain metastasis (BM) lung cancer models. It also prevents the development of BM in nude mice . An early clinical study in patients with BM and LM treated with AZD3759 confirms its BBB-penetrant properties and antitumor activities .

Enhanced Efficacy of AZD3759 and Radiation on Brain Metastasis from EGFR Mutant NSCLC

Specific Scientific Field

This application is in the field of Radiation Oncology , specifically the treatment of brain metastasis from EGFR mutant NSCLC .

Summary of the Application

AZD3759, an EGFR tyrosine kinase inhibitor with excellent blood–brain barrier (BBB) penetration, has been shown to enhance the antitumor efficacy in a BM model from EGFR mutant (EGFRm) NSCLC when combined with radiation .

Methods of Application or Experimental Procedures

The treatment involves the administration of AZD3759 in combination with radiation therapy. The drug penetrates the BBB and targets the cancer cells in the brain, enhancing the effect of the radiation therapy .

Results or Outcomes

The combination of AZD3759 and radiation has been shown to enhance the antitumor activity in BM from EGFRm NSCLC. The study found that AZD3759 inhibited both the non-homologous end joining (NHEJ) and homologous recombination (HR) DNA double-strand breaks (DSBs) repair pathway, and abrogated the G2/M checkpoint to suppress DNA damage repair .

First-Line Treatment for EGFR-Mutated NSCLC with CNS Metastases

Specific Scientific Field

This application is in the field of Oncology , specifically the treatment of EGFR-mutated Non-Small-Cell Lung Cancer (NSCLC) with CNS metastases as a first-line therapy.

Summary of the Application

AZD3759 has shown promising efficacy and tolerable safety as a first-line therapy in EGFR-mutated NSCLC with CNS metastases . The 200-mg bid cohort had better clinical outcomes .

Methods of Application or Experimental Procedures

The treatment involves administering AZD3759 as a first-line therapy to patients with EGFR-mutated NSCLC with CNS metastases .

Results or Outcomes

The study reported that AZD3759 was more favorable than the first-generation EGFR TKIs, gefitinib and erlotinib; the median progression-free survival (PFS) of these two treatments was 15.2 and 8.3 months, respectively .

Inhibition of Glioma

Specific Scientific Field

This application is in the field of Neuro-Oncology , specifically the treatment of Glioma .

Summary of the Application

AZD3759 has been studied for its potential in inhibiting glioma, a type of brain tumor .

Methods of Application or Experimental Procedures

The treatment involves administering AZD3759 to mice implanted with C6-LUC cells .

Results or Outcomes

The specific results or outcomes of this application are not detailed in the available data .

First-Line Treatment for EGFR-Mutated NSCLC with Untreated Multiple Brain Metastasis

Specific Scientific Field

This application is in the field of Oncology , specifically the treatment of EGFR-mutated Non-Small-Cell Lung Cancer (NSCLC) with untreated multiple brain metastasis as a first-line therapy.

Summary of the Application

AZD3759 has shown promising efficacy and tolerable safety as a first-line therapy in EGFR-mutated NSCLC with untreated multiple brain metastasis . The patient demonstrated a prolonged response of both intra- and extracranial lesions over 7 years with AZD3759 as first-line treatment .

Methods of Application or Experimental Procedures

The treatment involves administering AZD3759 as a first-line therapy to patients with EGFR-mutated NSCLC with untreated multiple brain metastasis .

Propiedades

IUPAC Name |

[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] (2R)-2,4-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClFN5O3/c1-13-11-28(2)7-8-29(13)22(30)32-19-9-14-17(10-18(19)31-3)25-12-26-21(14)27-16-6-4-5-15(23)20(16)24/h4-6,9-10,12-13H,7-8,11H2,1-3H3,(H,25,26,27)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDSJQHFFDGFDK-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClFN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl 2,4-dimethylpiperazine-1-carboxylate | |

CAS RN |

1626387-80-1 | |

| Record name | AZD-3759 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1626387801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-3759 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZORIFERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67SX9H68W2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

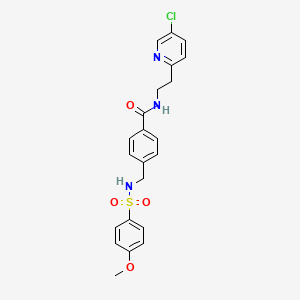

![2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride](/img/structure/B611899.png)

![N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide](/img/structure/B611911.png)